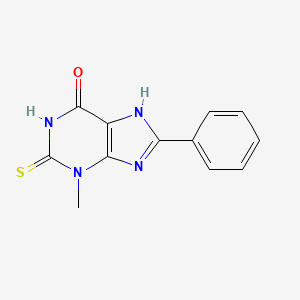

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system with various substituents, such as a hydroxy group, a methyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the hydroxy, methyl, and phenyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-one: Similar structure but with a ketone group instead of a thione group.

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-selenone: Similar structure but with a selenone group instead of a thione group.

Uniqueness

The uniqueness of 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione, a derivative of purine, has garnered attention for its diverse biological activities. This article aims to consolidate the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Recent studies have highlighted several key biological activities of this compound:

-

Antiviral Activity :

- The compound has shown significant antiviral properties against various viruses. For instance, it inhibits the replication of the Hepatitis C virus (HCV) with an IC50 value of approximately 31.9 μM .

- In vitro studies suggest that it may also have activity against the influenza virus, although specific IC50 values are yet to be determined.

-

Antioxidant Effects :

- The compound exhibits strong antioxidant properties, reducing oxidative stress in cellular models. This effect is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Properties :

- Cytotoxicity :

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Viral Enzymes : It interferes with viral polymerases, thereby hindering viral replication.

- Modulation of Signaling Pathways : The compound affects signaling pathways associated with inflammation and cell survival, notably the NF-kB pathway.

- Antioxidant Mechanism : It enhances the expression of genes involved in antioxidant defense, contributing to its protective effects against oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | IC50/EC50 Values |

|---|---|---|

| Antiviral | Inhibition of HCV replication | ~31.9 μM |

| Antioxidant | Free radical scavenging | Not quantified |

| Anti-inflammatory | Reduction in cytokine production | Not quantified |

| Cytotoxicity | Induction of apoptosis in cancer cells | Varies by cell line |

Case Study: Antiviral Efficacy Against HCV

A study conducted by researchers at the University of Tokyo assessed the antiviral efficacy of this compound against HCV. The results indicated a dose-dependent inhibition of viral replication in cultured hepatocytes, suggesting potential as a therapeutic agent for HCV infection .

Case Study: Antioxidant Effects in Neuroprotection

Another study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls .

Q & A

Q. Basic: What are the common synthetic routes for 6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione?

Methodological Answer:

The synthesis typically involves functionalizing a purine core through cross-coupling or substitution reactions. A validated approach is the Suzuki-Miyaura coupling, where a 6-chloropurine precursor reacts with phenylboronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(Ph₃)₄) and a base (e.g., K₂CO₃) under reflux conditions. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can be coupled with substituted phenylboronic acids in toluene, followed by purification via column chromatography (EtOAc/hexane gradients) . Hydrolysis or thiolation steps may introduce hydroxy or thione groups at specific positions.

Q. Basic: How is the purity of this compound assessed during synthesis?

Methodological Answer:

Purity is evaluated using a combination of chromatographic and spectroscopic techniques:

- HPLC/GC-MS : To quantify impurities and confirm retention time alignment with standards.

- ¹H/¹³C NMR : To verify substituent positions (e.g., phenyl group integration at δ ~7.2–7.5 ppm) and detect residual solvents.

- Elemental Analysis : To validate molecular formula consistency (e.g., C₁₂H₁₁N₄OS requires C 54.33%, H 4.18%) .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Key parameters include:

- Catalyst Loading : Pd(Ph₃)₄ at 1–5 mol% balances cost and efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while toluene minimizes side reactions in coupling steps.

- Temperature Control : Reflux (~110°C) accelerates arylboronic acid coupling but must be monitored to prevent decomposition.

- Base Choice : K₂CO₃ or Cs₂CO₃ improves solubility in biphasic systems.

For thione introduction, CS₂ in ethanol with KOH under 8-hour reflux ensures efficient sulfur incorporation .

Q. Advanced: What advanced structural characterization techniques resolve ambiguities in substituent positioning?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation (e.g., phenyl group orientation relative to the purine plane) and hydrogen-bonding networks .

- 2D NMR (COSY, NOESY) : Confirms spatial proximity of methyl (δ ~2.1 ppm) and hydroxy groups (δ ~10–12 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 265.0821 for C₁₂H₁₁N₄OS).

Q. Advanced: How do structural modifications (e.g., methyl vs. propyl groups) impact biological activity?

Methodological Answer:

- Methyl Groups : Enhance metabolic stability but may reduce solubility. For example, 1-methyl-8-phenyl-3-propyl derivatives show prolonged in vitro activity due to steric shielding of reactive sites .

- Thione vs. Oxo Substituents : Thione groups (C=S) increase electrophilicity, enhancing interactions with cysteine residues in target enzymes .

- Phenyl Substitution : Para-substituted phenyl groups improve binding affinity in kinase assays compared to ortho/meta analogs .

Q. Advanced: How should researchers address contradictions in reported biological data (e.g., IC₅₀ variability)?

Methodological Answer:

Contradictions often arise from methodological differences:

- Assay Conditions : Varying pH or reducing agents (e.g., DTT) can stabilize/destabilize thione groups.

- Purity Thresholds : Impurities >0.1% (e.g., residual Pd) may artifactually inhibit enzymes .

- Cell Line Specificity : Activity in oncology models (e.g., HeLa vs. MCF-7) depends on transport protein expression .

Standardization using reference compounds (e.g., cisplatin for cytotoxicity) and orthogonal assays (e.g., SPR vs. fluorescence) is critical .

Q. Advanced: What computational tools predict the compound’s reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., C2-thione as a Michael acceptor).

- Molecular Docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., CDK2 kinase) using PDB structures (e.g., 1H1P).

- MD Simulations (GROMACS) : Assesses conformational stability in aqueous vs. lipid bilayer environments .

Q. Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

Properties

CAS No. |

103258-00-0 |

|---|---|

Molecular Formula |

C12H10N4OS |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

3-methyl-8-phenyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C12H10N4OS/c1-16-10-8(11(17)15-12(16)18)13-9(14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,15,17,18) |

InChI Key |

YXTZFTASILVOQY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=S)NC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.